molecular formula C7H9N3O2 B3377640 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1341761-69-0

1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3377640
CAS RN: 1341761-69-0
M. Wt: 167.17
InChI Key: LGECTKJDPJOBJJ-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . This group is typically produced in a cyclopropanation reaction . The compound also contains a 1,2,3-triazole ring and a carboxylic acid group .


Synthesis Analysis

The synthesis of cyclopropyl-containing compounds often involves multi-step protocols . For instance, Freund treated 1,3-dibromopropane with sodium, causing an intramolecular Wurtz reaction leading directly to cyclopropane . The yield of the reaction was improved by Gustavson in 1887 with the use of zinc instead of sodium .


Molecular Structure Analysis

The molecular structure of “1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” is complex. It includes a cyclopropyl group, which is a three-membered carbon ring . The small size of the ring creates substantial ring strain in the structure . The compound also contains a 1,2,3-triazole ring and a carboxylic acid group .

Future Directions

The future directions for research on “1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. These compounds could have potential uses in various industries due to their unique physical and chemical properties .

properties

IUPAC Name

1-(cyclopropylmethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGECTKJDPJOBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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